3-Hydroxy-N,3-diphenylprop-2-enamide
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Overview
Description
3-Hydroxy-N,3-diphenylprop-2-enamide is an organic compound with the molecular formula C15H13NO2 It is known for its unique structure, which includes a hydroxyl group and a diphenylprop-2-enamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxy-N,3-diphenylprop-2-enamide typically involves the reaction of benzaldehyde with acetophenone in the presence of a base to form chalcone, which is then subjected to hydroxylation. The reaction conditions often include the use of catalysts such as sodium hydroxide or potassium hydroxide, and the reaction is carried out under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The scalability of the process is crucial for industrial applications, ensuring consistent quality and cost-effectiveness .
Chemical Reactions Analysis
Types of Reactions
3-Hydroxy-N,3-diphenylprop-2-enamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form corresponding alcohols or amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield benzaldehyde derivatives, while reduction can produce alcohols or amines .
Scientific Research Applications
3-Hydroxy-N,3-diphenylprop-2-enamide has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a reagent in organic reactions.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research has explored its use in developing new pharmaceuticals, particularly for its anticonvulsant and anti-inflammatory effects.
Mechanism of Action
The mechanism of action of 3-Hydroxy-N,3-diphenylprop-2-enamide involves its interaction with specific molecular targets and pathways. The hydroxyl group and the diphenylprop-2-enamide moiety play crucial roles in its reactivity and biological activity. The compound can interact with enzymes and receptors, modulating their activity and leading to various physiological effects .
Comparison with Similar Compounds
Similar Compounds
Cinnamanilide: Similar in structure but lacks the hydroxyl group.
N-Phenylcinnamamide: Another related compound with similar reactivity.
Entacapone: A catechol-O-methyltransferase inhibitor with a related structure.
Uniqueness
3-Hydroxy-N,3-diphenylprop-2-enamide is unique due to the presence of both a hydroxyl group and a diphenylprop-2-enamide moiety, which confer distinct chemical and biological properties.
Properties
CAS No. |
65483-85-4 |
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Molecular Formula |
C15H13NO2 |
Molecular Weight |
239.27 g/mol |
IUPAC Name |
3-hydroxy-N,3-diphenylprop-2-enamide |
InChI |
InChI=1S/C15H13NO2/c17-14(12-7-3-1-4-8-12)11-15(18)16-13-9-5-2-6-10-13/h1-11,17H,(H,16,18) |
InChI Key |
KHHINIITAALZGO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=CC(=O)NC2=CC=CC=C2)O |
Origin of Product |
United States |
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